molecular formula C13H18BrN3O2 B1400832 1-(4-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1284067-58-8

1-(4-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1400832
CAS No.: 1284067-58-8
M. Wt: 328.2 g/mol
InChI Key: BZQIIXUQKCLMEK-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a substituted aromatic amine featuring a piperidine core with dimethylamino functionality at the 4-position. The aromatic ring is substituted with bromine (Br) at the 4-position and a nitro group (NO₂) at the 2-position.

Properties

IUPAC Name

1-(4-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O2/c1-15(2)11-5-7-16(8-6-11)12-4-3-10(14)9-13(12)17(18)19/h3-4,9,11H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQIIXUQKCLMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Synthesis

The aromatic core, 4-bromo-2-nitrophenyl derivatives, are typically prepared by selective bromination and nitration of phenyl precursors. This step is crucial to ensure regioselectivity and the correct positioning of functional groups for subsequent reactions.

Reductive Amination Method

An alternative approach involves reductive amination between 4-bromopicolinaldehyde (or related aldehydes) and N,N-dimethylpiperidin-4-amine:

Step Reagents and Conditions Yield Notes
Reductive Amination 4-Bromopicolinaldehyde, N,N-dimethylpiperidin-4-amine, sodium triacetoxyborohydride, 1,2-dichloroethane, room temperature, overnight 81% The reaction proceeds smoothly with sodium triacetoxyborohydride as the reductant, yielding the target amine as an orange oil. Extraction and purification follow standard protocols.

This method is advantageous for its high yield and mild conditions.

Direct Amination Using Nucleophilic Substitution

Another reported method involves direct nucleophilic substitution of 2-ethoxy-4-fluoro-1-nitrobenzene with 4-(dimethylamino)piperidine:

Step Reagents and Conditions Yield Notes
Nucleophilic Substitution 2-Ethoxy-4-fluoro-1-nitrobenzene, 4-(dimethylamino)piperidine, N-ethyl-N,N-diisopropylamine, DMA solvent, 100°C, 4 hours 100% The reaction affords the target compound as a yellow solid after purification by strong cation exchange chromatography. The high yield indicates efficient substitution under these conditions.

Purification Techniques

Purification of the crude product typically involves:

  • Extraction with organic solvents such as chloroform or dichloromethane.
  • Chromatography on silica gel using solvent mixtures (e.g., chloroform/methanol/ammonia).
  • Crystallization or distillation depending on the physical properties of the compound.

Reaction Conditions and Yields Summary

Preparation Method Key Reagents/Conditions Yield (%) Notes
Reductive Amination 4-Bromopicolinaldehyde, N,N-dimethylpiperidin-4-amine, sodium triacetoxyborohydride, 1,2-dichloroethane, rt, overnight 81 Mild conditions, good yield, orange oil product
Nucleophilic Substitution 2-Ethoxy-4-fluoro-1-nitrobenzene, 4-(dimethylamino)piperidine, DIPEA, DMA, 100°C, 4h 100 Efficient substitution, yellow solid product
Multi-step Aromatic Substitution 1,3-Dibromo-2-nitrobenzene as precursor, substitution, oxidation, reduction steps Variable Multi-step, complex but versatile synthetic route

Research Findings and Analysis

  • The presence of the bromine atom on the aromatic ring enables further functionalization via nucleophilic substitution, enhancing synthetic flexibility.
  • The nitro group contributes electrophilic character, facilitating substitution reactions and enabling subsequent reduction or modification.
  • Use of sodium triacetoxyborohydride in reductive amination offers a mild and selective reducing environment, preserving sensitive functional groups.
  • Reaction solvents such as dimethylacetamide (DMA) and dimethylformamide (DMF) provide excellent solvation for polar reactants and facilitate nucleophilic aromatic substitution.
  • Purification via silica gel chromatography with tailored solvent mixtures ensures isolation of high-purity products suitable for research or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-(4-amino-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, although specific products depend on the conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a bromine atom, a nitro group, and a piperidine ring structure. Its molecular formula is C13H18BrN3O2C_{13}H_{18}BrN_{3}O_{2} with a molecular weight of approximately 328.21 g/mol. The structural attributes influence its reactivity and interaction with biological targets, making it a subject of interest in drug development and synthesis.

Medicinal Chemistry

1-(4-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine has been investigated for its potential therapeutic applications. Its structure allows for modifications that can enhance biological activity, making it suitable for:

  • Anticancer Agents : Research indicates that derivatives of piperidine compounds exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth.
  • Antimicrobial Activity : The presence of nitro and bromine groups can enhance the compound's efficacy against various bacterial strains, positioning it as a candidate for antibiotic development .

Drug Design

The compound serves as a scaffold in the design of novel pharmaceuticals. Its ability to interact with multiple biological targets allows researchers to explore:

  • Receptor Modulation : Compounds similar to this compound can modulate neurotransmitter receptors, which is crucial for developing treatments for neurological disorders .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, thereby influencing drug metabolism and efficacy .

Material Science

Due to its unique chemical structure, this compound can also be utilized in the synthesis of advanced materials:

  • Polymeric Materials : The incorporation of piperidine derivatives into polymer matrices can enhance mechanical properties and thermal stability .
  • Nanotechnology : Research into nanostructured materials has identified piperidine derivatives as potential building blocks for creating nanoscale devices with specific electronic properties .

Case Studies and Research Findings

Study TitleFocusFindings
Anticancer Activity of Piperidine DerivativesEvaluated various piperidine compoundsFound that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential for drug development.
Synthesis and Characterization of Novel AntibioticsInvestigated new antibiotic candidatesIdentified compounds with improved activity against resistant bacterial strains, highlighting the importance of structural modifications .
Development of Functionalized PolymersExplored the use of piperidine in polymersDemonstrated enhanced properties such as increased tensile strength and thermal resistance when incorporating piperidine derivatives .

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Core Modifications and Aromatic Substituents
Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications
1-(4-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (Target) 4-Br, 2-NO₂ ~324.2* High polarity, potential enzyme inhibition
1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylpiperidin-4-amine 2-Cl, 6,7-OCH₃, quinazoline core 377.88 RBBP4 antagonist; 54% yield via Pd coupling
1-(1-(3-Chlorobenzyl)-1H-pyrrolo[3,2-c]quinolin-4-yl)-N,N-dimethylpiperidin-4-amine 3-Cl-benzyl, pyrroloquinoline core 455.43 5-HT6R/5-HT3R antagonist; mp 142–145°C
N-[3-[4-(dimethylamino)piperidin-1-yl]-5-fluorophenyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide 5-F, indole-carboxamide ~387.4 Histone methyltransferase inhibitor; 19% yield
1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine 4-NH₂, 3-OCH₃ 249.36 Industrial intermediate; 99% purity

Key Observations :

  • Electron-Withdrawing vs. In contrast, methoxy or amino groups (e.g., in 1-(4-amino-3-methoxyphenyl)-...) increase electron density, altering solubility and reactivity .
  • Heterocyclic Cores: Quinazoline () and pyrroloquinoline () derivatives exhibit higher molecular weights and distinct biological activities (e.g., RBBP4 or serotonin receptor antagonism) compared to the simpler phenyl-substituted target compound.

Physical and Spectroscopic Properties

  • Melting Points: Piperidinyl compounds with bulky aromatic systems (e.g., pyrroloquinoline derivatives in ) exhibit higher melting points (142–180°C) compared to simpler phenyl analogues, likely due to enhanced crystallinity.
  • NMR Signatures: The target compound’s ¹H NMR would feature distinct aromatic signals for Br and NO₂ substituents (e.g., deshielded protons adjacent to NO₂). In contrast, methoxy groups (e.g., in 1-(4-amino-3-methoxyphenyl)-...) show characteristic singlet peaks at ~3.8 ppm.

Biological Activity

1-(4-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

  • Molecular Formula : C13H17BrN4O2
  • Molecular Weight : 323.21 g/mol
  • CAS Number : 1284067-58-8
  • Structure : The compound features a piperidine ring substituted with a bromo and nitro group on the phenyl moiety, which is critical for its biological activity.

This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. The following mechanisms have been identified:

  • Kinase Inhibition : Similar compounds have been shown to act as kinase inhibitors, which can disrupt signaling pathways involved in cell proliferation and survival. This is particularly relevant in cancer therapy, where dysregulated kinase activity contributes to tumor growth .
  • Agonistic Activity : Preliminary studies suggest that compounds with similar structures may act as agonists for Toll-like receptors (TLRs), which play a crucial role in the immune response. For example, TLR agonists can enhance cytokine production, thereby modulating immune responses .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

  • Anticancer Activity : The compound's ability to inhibit specific kinases may lead to reduced tumor cell viability. Studies have shown that similar compounds can induce apoptosis in cancer cell lines .
  • Anti-inflammatory Properties : By acting on immune receptors, this compound may also possess anti-inflammatory effects, potentially useful in treating inflammatory diseases .

Study 1: Anticancer Activity

A study investigating the effects of related piperidine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival. The IC50 values for these compounds were reported in the low micromolar range, indicating potent activity .

Study 2: Immune Modulation

In another research effort focused on immune modulation, compounds structurally similar to this compound were tested for their ability to induce cytokine secretion from human peripheral blood mononuclear cells (PBMCs). Results showed that these compounds significantly increased the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting potential applications in enhancing immune responses against infections .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerKinase inhibition ,
Immune modulationTLR agonism
Cytokine inductionIncreased IL-1β and TNF-α secretion

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-bromo-2-nitroaniline with N,N-dimethylpiperidin-4-amine in the presence of a coupling agent (e.g., EDC/HOBt) under anhydrous conditions. Purification involves column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization. Purity is validated using HPLC (>95%) and characterized via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the structural integrity of the compound be confirmed after synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H NMR should show distinct peaks for the bromophenyl (δ 7.5–8.2 ppm), nitro group (meta to bromine), and N,N-dimethyl groups (δ 2.2–2.4 ppm). 13C^{13}C NMR confirms quaternary carbons adjacent to bromine and nitro groups.
  • Mass Spectrometry : HRMS (ESI+) should match the exact mass of the molecular ion [M+H]+^+.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at –20°C. Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) to assess degradation. Monitor via TLC and HPLC for nitro group reduction or bromine displacement .

Advanced Research Questions

Q. How do the bromo and nitro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom serves as a site for Suzuki-Miyaura coupling (e.g., with aryl boronic acids). The nitro group acts as a meta-directing substituent, slowing electrophilic substitution but enabling reduction to an amine for further functionalization. Kinetic studies using 1H^1H NMR tracking (e.g., in Pd-catalyzed reactions) reveal that electron-withdrawing nitro groups reduce reaction rates compared to non-nitrated analogs .

Q. What strategies resolve contradictions in spectral data, such as unexpected splitting in NMR signals?

  • Methodological Answer : Use 2D NMR (COSY, NOESY) to assign overlapping signals. For example, NOE correlations between the piperidinyl methyl groups and aromatic protons confirm spatial proximity. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation. Computational modeling (DFT) can predict NMR shifts and validate assignments .

Q. How does this compound compare to analogs like 1-(4-chloro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine in receptor binding assays?

  • Methodological Answer : Perform competitive binding assays (e.g., radioligand displacement) against targets such as σ receptors or monoamine transporters. Bromine’s larger atomic radius may enhance hydrophobic interactions, increasing binding affinity compared to chloro analogs. Data normalization to control compounds (e.g., haloperidol for σ receptors) ensures comparability .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Methodological Answer : LC-MS/MS with a C18 column and ion-pairing agents (e.g., trifluoroacetic acid) separates impurities like de-brominated byproducts. Spike recovery tests validate sensitivity (LOQ < 0.1%). For nitro group reduction products (e.g., amine derivatives), derivatization with dansyl chloride enhances UV detection .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(4-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

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